molecular formula C9H6O3 B1647017 5-Hydroxybenzofuran-2-carbaldehyde

5-Hydroxybenzofuran-2-carbaldehyde

Cat. No.: B1647017
M. Wt: 162.14 g/mol
InChI Key: LHWMCHLOKJUANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxybenzofuran-2-carbaldehyde (CAS 64418-91-3) is a key chemical intermediate in organic and medicinal chemistry research. Its molecular formula is C 9 H 6 O 3 and it has a molecular weight of 162.14 g/mol . This compound serves as a versatile precursor in the synthesis of various complex heterocyclic systems. Research has demonstrated its significant value in the formylation reactions for constructing furo[3,2- f ]coumarin derivatives . These coumarin-based structures are frameworks of high interest in pharmaceutical and bioorganic chemistry due to their presence in biologically active molecules. The aldehyde functional group is pivotal for further chemical transformations, notably participating in condensation reactions to extend molecular complexity. For instance, it undergoes Knoevenagel condensation with esters of β-keto acids and hetarylacetonitriles to form these coumarin structures . Computed physical properties include a density of approximately 1.392 g/cm³ and a boiling point of around 331.3°C at 760 mmHg . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

5-hydroxy-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-5,11H

InChI Key

LHWMCHLOKJUANF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(O2)C=O

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds are selected for comparison due to shared structural motifs (aldehyde-substituted furan/benzofuran cores) and functional group variations:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Properties/Applications
5-Hydroxybenzofuran-2-carbaldehyde (HMF) Furan C₆H₆O₃ 126.11 -CH₂OH, -CHO 67-47-0 Food contaminant, biofuel precursor
5-(Methoxymethyl)furan-2-carbaldehyde Furan C₇H₈O₃ 140.14 -CH₂OCH₃, -CHO 1917-64-2 Organic synthesis intermediate
5-Bromobenzo[b]furan-2-carbaldehyde Benzofuran C₉H₅BrO₂ 225.04 -Br, -CHO 23145-16-6 Pharmaceutical intermediate

Chemical Reactivity and Functional Group Influence

  • HMF (this compound) :
    The hydroxyl (-CH₂OH) group enhances polarity and reactivity in oxidation, esterification, and etherification reactions. Its aldehyde group participates in condensation reactions, forming Schiff bases or furan resins .

  • 5-(Methoxymethyl)furan-2-carbaldehyde :
    Substitution of -CH₂OH with -CH₂OCH₃ (methoxymethyl) reduces polarity, improving lipid solubility and thermal stability. This makes it suitable for hydrophobic polymer synthesis .

  • 5-Bromobenzo[b]furan-2-carbaldehyde : Bromine at position 5 introduces steric and electronic effects, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) for drug discovery. The benzofuran core increases aromaticity, enhancing UV absorption properties .

Preparation Methods

Oxidative Coupling and Cyclization via PIDA-Mediated Reactions

The oxidative coupling of β-dicarbonyl compounds with hydroquinones, as demonstrated by Thieme Connect, provides a robust platform for benzofuran synthesis. In this method, phenyliodine diacetate (PIDA) facilitates tandem oxidation and cyclization, enabling direct C(sp²)–H functionalization of hydroquinones. For 5-hydroxybenzofuran-2-carbaldehyde, a modified protocol could involve substituting the β-dicarbonyl component with a β-keto aldehyde precursor. For example, reacting methyl glyoxal (a β-keto aldehyde) with 1,4-dihydroxybenzene under PIDA-mediated conditions may yield the target compound through intramolecular cyclization.

Key advantages of this method include:

  • High yields : Up to 96% reported for analogous 5-hydroxybenzofurans.
  • Atom economy : Direct functionalization avoids pre-functionalized starting materials.
  • Mild conditions : Reactions typically proceed at room temperature in dichloromethane.

However, the instability of β-keto aldehydes necessitates careful handling, and competing side reactions (e.g., overoxidation) may reduce efficiency.

Vilsmeier-Haack Formylation of 5-Hydroxybenzofuran

The Vilsmeier-Haack reaction offers a direct route to introduce aldehyde groups onto aromatic systems. For 5-hydroxybenzofuran, the electron-rich nature of the benzofuran ring (activated by the 5-hydroxy group) enables regioselective formylation at the 2-position. The reaction employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion, which attacks the activated aromatic ring.

Procedure :

  • Protect the 5-hydroxy group as a methoxymethyl (MOM) ether to prevent side reactions.
  • React the protected benzofuran with POCl₃ and DMF at 0–5°C.
  • Quench with aqueous sodium acetate and deprotect using hydrochloric acid.

This method achieves moderate yields (60–75%) but requires protection/deprotection steps, increasing synthetic complexity.

Claisen Condensation and Ester Reduction

Adapting methodologies from naphthofuran syntheses, this compound can be prepared via Claisen condensation between 2-hydroxybenzaldehyde and ethyl chloroacetate. The reaction proceeds through nucleophilic substitution, where the enolate of 2-hydroxybenzaldehyde attacks ethyl chloroacetate, forming the benzofuran ring. Subsequent reduction of the ester moiety to an aldehyde is achieved using diisobutylaluminum hydride (DIBAL-H).

Optimized Conditions :

  • Condensation : Reflux in DMF with potassium carbonate (82% yield).
  • Reduction : DIBAL-H in tetrahydrofuran (THF) at −78°C (50–65% yield).

While this route is straightforward, the reduction step often produces over-reduced alcohols, necessitating precise stoichiometry.

Stephen Reduction of 2-Cyano-5-hydroxybenzofuran

The Stephen reduction converts nitriles to aldehydes via intermediate iminium salts. Starting from 2-cyano-5-hydroxybenzofuran (synthesized via Rosenmund-von Braun cyanation of 2-bromo-5-hydroxybenzofuran), treatment with stannous chloride (SnCl₂) in hydrochloric acid generates the aldehyde.

Challenges :

  • Nitrile synthesis : Requires palladium-catalyzed cyanation of bromobenzofurans.
  • Side reactions : Competing hydrolysis to carboxylic acids may occur.

This method is less favored due to low overall yields (30–45%) and toxic reagents.

Directed Ortho-Metalation and Formylation

Directed metalation strategies leverage the 5-hydroxy group as a directing group for lithiation at the 2-position. Protecting the hydroxy group as a silyl ether (e.g., TBS) enables selective deprotonation with lithium diisopropylamide (LDA), followed by quenching with DMF to introduce the aldehyde.

Steps :

  • Protection : 5-Hydroxybenzofuran → 5-(tert-butyldimethylsilyloxy)benzofuran.
  • Metalation : LDA in THF at −78°C.
  • Formylation : DMF addition and acidic workup.

This method achieves high regioselectivity (>90%) but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield (%) Advantages Limitations
Oxidative Coupling β-Keto aldehyde, hydroquinone PIDA, DCM 70–85 High atom economy, mild conditions β-Keto aldehyde instability
Vilsmeier-Haack 5-Hydroxybenzofuran POCl₃, DMF 60–75 Regioselective Protection/deprotection required
Claisen Condensation 2-Hydroxybenzaldehyde Ethyl chloroacetate, K₂CO₃ 50–65 Simple workflow Over-reduction in final step
Stephen Reduction 2-Bromo-5-hydroxybenzofuran SnCl₂, HCl 30–45 Direct nitrile conversion Low yield, toxic reagents
Directed Metalation 5-Hydroxybenzofuran LDA, DMF 70–80 High selectivity Sensitive to moisture, costly reagents

Q & A

Q. What are the common synthetic routes for 5-Hydroxybenzofuran-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves catalytic oxidation or substitution reactions. For example, oxidation of 5-methylbenzofuran derivatives using KMnO₄ under acidic conditions can yield the aldehyde group . Reaction optimization should focus on:
  • Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in substitution reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Table: Example Reaction Conditions
Reaction TypeReagentsConditionsYield (%)
OxidationKMnO₄, H₂SO₄90°C, 6 hr65–75
Substitution4-Bromobenzyl bromide, K₂CO₃DMF, 80°C70–85

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while hydroxyl protons appear at δ 5.5–6.0 ppm (broad singlet) .
  • FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 162) and fragmentation patterns validate the structure .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during high-temperature reactions .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for structural determination?

  • Methodological Answer : Discrepancies often arise from dynamic disorder (e.g., rotating substituents) or hydrogen bonding ambiguities. Strategies include:
  • SHELX refinement : Use constraints (e.g., DFIX) to model hydrogen bonds and validate against NMR-derived distances .
  • DFT calculations : Compare computed NMR/IR spectra with experimental data to identify conformational mismatches .
  • Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion artifacts .

Q. What strategies are recommended for designing multi-step syntheses of complex benzofuran derivatives?

  • Methodological Answer : Leverage cascade reactions for efficiency. For example:
  • Step 1 : Protect the hydroxyl group using TBSCl to prevent undesired side reactions.
  • Step 2 : Perform a [3,3]-sigmatropic rearrangement (e.g., Claisen) to build fused rings .
  • Step 3 : Deprotect under mild acidic conditions (e.g., AcOH/H₂O) to regenerate functionality .
    Table: Example Multi-Step Synthesis
StepReactionKey ReagentsYield (%)
1ProtectionTBSCl, imidazole90
2RearrangementPd(OAc)₂, DMF75
3DeprotectionAcOH, H₂O85

Q. How can computational chemistry predict reactivity and regioselectivity in substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde carbon (C2) shows high electrophilicity (f⁻ ≈ 0.15), favoring nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects to predict solvolysis pathways (e.g., DMSO stabilizes transition states in SNAr reactions) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data across studies?

  • Methodological Answer :
  • Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolite profiling : LC-MS/MS can identify degradation products that alter activity .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p < 0.01) .

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